3-Benzyl-2,6-dichloroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
918519-00-3 |
|---|---|
Molecular Formula |
C16H11Cl2N |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
3-benzyl-2,6-dichloroquinoline |
InChI |
InChI=1S/C16H11Cl2N/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI Key |
KOUBQILEHSJTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyl 2,6 Dichloroquinoline and Analogues
Classical and Conventional Synthetic Approaches to Dichloroquinoline and Benzylquinoline Scaffolds
Traditional methods in heterocyclic chemistry provide a robust foundation for the synthesis of the quinoline (B57606) core and its subsequent functionalization. These approaches often rely on cyclization reactions and the manipulation of functional groups on a pre-formed ring system.
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures like quinolines in a single synthetic operation. researchgate.netrsc.org These reactions combine three or more starting materials in a convergent manner to construct the desired scaffold. researchgate.net While numerous named MCRs exist for quinoline synthesis, such as the Doebner-von Miller, Combes, and Povarov reactions, their direct application to form a 2,6-dichloro substituted pattern from simple precursors is not straightforward. beilstein-journals.orgbohrium.com
Typically, MCRs are employed to generate a substituted quinoline or tetrahydroquinoline ring, which then undergoes further modifications. beilstein-journals.org For instance, an MCR could be envisioned to produce a 3-benzyl-6-chloroquinoline derivative, which would then require a subsequent chlorination step to introduce the second chlorine atom at the C2-position. The versatility of MCRs allows for the incorporation of diverse functional groups, making them a powerful tool in synthetic chemistry. rsc.org
| MCR Name | Reactants | Product Type | Reference |
| Povarov Reaction | Anilines, Aldehydes, Activated Alkenes | Tetrahydroquinolines | beilstein-journals.org |
| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | Quinolines | bohrium.com |
| Combes Synthesis | Anilines, β-Diketones | Quinolines | bohrium.com |
| Friedländer Annulation | 2-Aminoaryl Aldehydes/Ketones, Carbonyls with α-methylene | Quinolines | dut.ac.za |
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comslideshare.net Crucially, it can also be employed to construct heterocyclic rings, including quinolines, from appropriate acyclic precursors. dut.ac.zaresearchgate.net The reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemijournal.com
In the context of 2,6-dichloroquinoline (B154368) synthesis, the Vilsmeier-Haack reaction of an N-arylacetamide, specifically N-(4-chlorophenyl)acetamide, can lead to the formation of a 2-chloro-6-chloroquinoline derivative. researchgate.netchemijournal.com The reaction proceeds through the formation of a chloroiminium species which acts as the electrophile for cyclization. wikipedia.org This method is particularly effective for producing 2-chloro-3-formylquinolines, which are valuable intermediates for further functionalization. researchgate.netresearchgate.net For the synthesis of the target molecule, a subsequent step would be required to introduce the benzyl (B1604629) group at the C3 position, potentially via the formyl group.
A plausible mechanism involves the initial reaction of the N-arylacetamide with the Vilsmeier reagent, leading to cyclization and subsequent chlorination to yield the dichloroquinoline scaffold. thieme-connect.com
Once the 2,6-dichloroquinoline scaffold is synthesized, nucleophilic substitution reactions can be utilized to introduce other functionalities. The chlorine atoms on the quinoline ring, particularly at the C2 and C4 positions, are susceptible to displacement by nucleophiles. The reactivity at C2 and C4 is enhanced due to the electron-withdrawing effect of the ring nitrogen.
While the target molecule retains both chlorine atoms, this reactivity is fundamental for the synthesis of many quinoline analogues. For example, reacting 2,6-dichloroquinoline with various nucleophiles (e.g., amines, thiols) would lead to substitution products, primarily at the more activated C2 position. mdpi.com The relative reactivity of the C2 and C6 positions towards nucleophiles is a key consideration in synthetic design. The C2-chloro substituent is generally more labile than the C6-chloro substituent in nucleophilic aromatic substitution reactions. mdpi.com
The formation of a quinoline N-oxide significantly alters the electronic properties of the quinoline ring, providing alternative pathways for functionalization. researchgate.net N-oxidation activates the C2 and C8 positions towards nucleophilic attack and facilitates C-H functionalization. sioc-journal.cnnih.govpreprints.org
For the synthesis of a 3-benzyl derivative, a strategy could involve the N-oxidation of a 2,6-dichloroquinoline. While direct benzylation at the C3 position of the N-oxide is not a standard transformation, the N-oxide can be used to direct other functionalizations which can then be converted to a benzyl group. rsc.orgrsc.org For instance, functionalization at the C2 position is common, and subsequent manipulations could potentially lead to the desired substitution pattern. eui.eu This strategy is often employed for the synthesis of C2 and C8 substituted quinolines under mild conditions. preprints.org
Transition Metal-Catalyzed Synthetic Protocols
Modern synthetic organic chemistry heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly powerful for the functionalization of heterocyclic cores like quinoline.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted quinolines from their halogenated precursors. researchgate.netmdpi.comdntb.gov.ua Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the quinoline ring. researchgate.net
To synthesize 3-Benzyl-2,6-dichloroquinoline , a key disconnection would involve the formation of the C3-benzyl bond. A plausible approach would be a Suzuki coupling between a 2,6-dichloro-3-bromoquinoline and benzylboronic acid, or a related organoboron reagent. Alternatively, a Heck reaction between 2,6-dichloro-3-bromoquinoline and styrene (B11656), followed by reduction of the resulting vinyl group, could also furnish the target compound. organic-chemistry.orgmdpi.com
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, could be used to introduce an alkynyl group at the C3 position. organic-chemistry.orgrsc.orgsemanticscholar.org This alkynyl group could then be hydrogenated to afford the benzyl moiety. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities in these transformations. researchgate.netorganic-chemistry.org
| Coupling Reaction | Reactants | Bond Formed | Reference |
| Suzuki Coupling | Organoboron Reagent + Organohalide | C-C | researchgate.net |
| Heck Reaction | Alkene + Organohalide | C-C | organic-chemistry.orgmdpi.com |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | C-C (sp-sp²) | organic-chemistry.orgrsc.org |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Quinoline Hybrid Synthesis
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. ekb.egbeilstein-journals.org This reaction has become invaluable in medicinal chemistry for conjugating diverse molecular entities to enhance their biological properties. beilstein-journals.org
The CuAAC reaction is instrumental in creating hybrid molecules where a quinoline scaffold is linked to other pharmacophores via a stable triazole ring. For instance, novel hybrid quinolines have been synthesized by reacting 4-azido-2,6-dimethylquinoline with various terminal alkynes. ekb.egekb.eg This "clicking" process, often facilitated by a copper(I) catalyst generated in situ from CuSO₄·5H₂O and a reducing agent like L-ascorbic acid, proceeds in high yields without the formation of significant byproducts. ekb.egekb.eg The choice of solvent can influence the reaction's outcome; for example, the reaction of 2,4-diazidoquinoline with terminal alkynes in DMF yields mono-triazolyl substituted quinolines, whereas conducting the reaction in water with triethylamine (B128534) can lead to bis-triazolyl products. researchgate.net
Mechanochemical methods, such as ball milling, have also been successfully employed for CuAAC reactions involving quinoline derivatives. These solvent-free approaches can be significantly more efficient than solution-based methods, sometimes resulting in a 15-fold increase in yield. beilstein-journals.org The efficiency of both solution and mechanochemical methods can be influenced by the electronic properties of the substituents on the azide (B81097) reactant. beilstein-journals.org
The versatility of the CuAAC reaction is further demonstrated in the synthesis of coumarin-1,2,3-triazole hybrids linked to a quinoline framework. eie.gr These syntheses can be effectively catalyzed by either CuSO₄·5H₂O or CuI. eie.gr The reaction conditions, such as temperature and the specific catalyst used, can be optimized to achieve good to excellent yields of the desired hybrid compounds. eie.gr
Green Chemistry and Sustainable Synthesis Techniques for Quinoline Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives, aiming to develop more environmentally benign and sustainable processes. This involves the use of alternative energy sources, catalyst-free and solvent-free conditions, and a focus on maximizing reaction efficiency.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of quinoline derivatives. benthamdirect.comnih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, improved product yields, and enhanced energy efficiency. benthamdirect.comnih.govmdpi.com
The application of microwave irradiation has been shown to be effective in various reactions for quinoline synthesis, such as the Friedländer annulation and multicomponent reactions. For example, in the Friedländer synthesis of 8-hydroxyquinolines, microwave heating led to an average yield of 72%, a substantial improvement over the 34% average yield obtained with traditional oil-bath heating. rsc.org Similarly, the synthesis of 4-aminoquinoline-phthalimides was achieved in good to excellent yields (81–92%) within just 2 minutes under microwave irradiation. rsc.org
Microwave-assisted synthesis can often be performed under solvent-free ("neat") conditions, further enhancing its green credentials. rsc.org For instance, various quinoline derivatives have been synthesized in moderate to good yields (40–68%) by reacting anilines, aryl aldehydes, and styrene under microwave irradiation at 200 °C for 20–25 minutes without any solvent. rsc.org The use of solid supports, such as silica (B1680970) gel or aluminosilicate (B74896) clays, in conjunction with microwave heating can also influence reaction yields. nih.gov
The benefits of MAOS are not limited to yield and reaction time. This technique aligns with the broader goals of green chemistry by enabling reactions to be carried out with greater atom economy and often under milder conditions. benthamdirect.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Friedländer Synthesis | Not specified | Not specified | Average yield increased from 34% to 72% | rsc.org |
| 4-Aminoquinoline-phthalimide Synthesis | Not specified | 2 minutes | 81-92% yield | rsc.org |
| Tetrahydrofuroquinoline-dione Synthesis | 4 hours | 10 seconds | 33-45% yield | rsc.org |
| 4-Hydroxy-2-methylquinoline Synthesis | Not specified | Not specified | 86% yield | mdpi.com |
| 4-Chloro-2-methyl-3-iodoquinoline Synthesis | Not specified | 1 minute | 95% yield | mdpi.com |
Catalyst-Free and Solvent-Free Reaction Conditions
The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in the sustainable synthesis of quinoline derivatives. jocpr.comnih.gov These methods minimize waste by eliminating the need for catalysts, which can be toxic or expensive, and by avoiding the use of volatile organic solvents. jocpr.comorganic-chemistry.org
One notable example is the Friedländer reaction, which can be conducted in water at 70°C without any catalyst to produce a variety of quinoline derivatives in high yields. organic-chemistry.org This approach is not only environmentally friendly but also simplifies the work-up procedure. organic-chemistry.org Another innovative method involves the [5+1] annulation of 2-methylquinolines with diynones under catalyst-free and solvent-free conditions to synthesize 2-arylated quinolines. nih.gov This protocol is highly atom-economic and tolerates a wide range of functional groups. nih.gov
Furthermore, a one-pot, catalyst- and solvent-free method has been developed for the synthesis of quinoline-substituted α-hydroxy carboxylic derivatives through the hydroxyheteroarylation of olefins with quinoline N-oxides. rsc.org This reaction is characterized by its high atom economy, mild conditions, and operational simplicity. rsc.org The synthesis of chromeno quinolines has also been achieved through a catalyst-free, one-pot condensation of aromatic aldehydes, dimidone, and 8-hydroxy quinoline. scirp.org
These examples highlight a clear trend towards developing more sustainable synthetic routes to quinolines by moving away from traditional reliance on catalysts and organic solvents. jocpr.comnih.govorganic-chemistry.org
Atom Economy and Reaction Efficiency in this compound Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com
In the context of synthesizing this compound and its analogs, prioritizing reactions with high atom economy is crucial for developing environmentally responsible processes. Addition and rearrangement reactions are typically considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. jocpr.comresearchgate.net For example, the Diels-Alder reaction is a classic example of an atom-efficient process. primescholars.com
Conversely, substitution and elimination reactions often have lower atom economy due to the formation of byproducts. primescholars.com Therefore, synthetic strategies for quinoline derivatives that rely on addition or cycloaddition reactions are generally preferred from an atom economy perspective. researchgate.net
For instance, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins through a proposed [2+4] cycloaddition mechanism offers an atom-economical pathway. researchgate.net Similarly, multicomponent reactions, which combine several reactants in a single step to form a complex product, are often highly atom-economical and are increasingly used for the synthesis of fused quinoline systems like pyrimido[4,5-b]quinolines. rsc.org
The Reaction Mass Efficiency (RME) is another metric that provides a more realistic assessment of the "greenness" of a process by considering the masses of all reagents, solvents, and catalysts used relative to the mass of the product. researchgate.net Maximizing both atom economy and RME is a key goal in the sustainable synthesis of complex molecules like this compound.
Strategies for Stereoselective Synthesis of Chiral Quinoline Derivatives
The synthesis of chiral quinoline derivatives in an enantiomerically pure form is of significant interest due to the distinct biological activities often exhibited by different enantiomers. nih.gov Several strategies have been developed to achieve stereoselectivity in quinoline synthesis, including the use of chiral catalysts and the construction of molecules with axial chirality.
One approach involves the use of chiral Brønsted acid catalysts, such as those derived from 1,1'-bi-2,2'-naphthol (BINOL), to control the stereochemical outcome of C-C bond-forming reactions in Friedländer-type syntheses. unibo.it This method allows for the atroposelective synthesis of quinoline substrates, where the chirality arises from restricted rotation around a single bond. unibo.it
Another powerful strategy is the dynamic kinetic resolution (DKR) of racemic starting materials. For example, an iridium-catalyzed DKR of 2-(quinolin-8-yl)benzaldehydes has been developed for the atroposelective synthesis of axially chiral quinoline derivatives. researchgate.net This reaction involves a transfer hydrogenative coupling with allyl acetate, which simultaneously establishes both central and axial chirality with high diastereoselectivity and enantioselectivity. researchgate.net
The synthesis of chiral tetrahydroisoquinoline derivatives, which share a similar structural core with some quinoline analogs, has also been achieved with high stereoselectivity. researchgate.net For instance, enantioenriched homopropargylic amines can be converted into 3-substituted 1,2,3,4-tetrahydroisoquinolines via a [2+2+2] cyclotrimerization reaction promoted by a Wilkinson catalyst. researchgate.net
These examples demonstrate the growing sophistication of synthetic methods for controlling the three-dimensional structure of quinoline-based molecules, a critical aspect for the development of new chemical entities with specific biological functions. nih.govacs.org
Chemical Transformations and Reactivity Profile of 3 Benzyl 2,6 Dichloroquinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In quinoline, the reactivity towards electrophiles is complex. The pyridine (B92270) ring is generally deactivated due to the electron-withdrawing effect of the nitrogen atom, while the benzene (B151609) ring is more akin to a substituted naphthalene (B1677914) system. The presence of two deactivating chloro groups and a weakly activating benzyl (B1604629) group further modifies the electron density and regiochemical outcome of these reactions. wikipedia.org
Substituents on an aromatic ring significantly influence both the rate and the position of electrophilic attack. wikipedia.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, whereas deactivating groups slow the reaction and direct to the meta position. wikipedia.org In the case of 3-benzyl-2,6-dichloroquinoline, the 6-chloro group deactivates the carbocyclic ring, while the 2-chloro group and the quinoline nitrogen deactivate the heterocyclic ring. The benzyl group at the 3-position is a weak activator.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the this compound skeleton, electrophilic attack is predicted to occur on the benzene ring rather than the highly deactivated pyridine ring. The directing effects of the existing substituents (6-chloro and the annulated ring) would likely favor substitution at the C5 and C7 positions. However, specific experimental data on the electrophilic substitution of this compound is not extensively documented in publicly available literature, necessitating analysis based on the general reactivity of substituted quinolines.
| Reaction Type | Typical Reagents | Predicted Position of Attack |
| Nitration | HNO₃ / H₂SO₄ | C5 or C7 |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | C5 or C7 |
| Sulfonation | Fuming H₂SO₄ | C5 or C7 |
| Friedel-Crafts | R-Cl / AlCl₃ or RCOCl / AlCl₃ | C5 or C7 |
This table is based on general principles of electrophilic aromatic substitution on substituted quinoline rings.
Nucleophilic Aromatic Substitution Reactions and Their Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The quinoline ring, especially with the electronegative nitrogen, is inherently electron-deficient and thus activates attached leaving groups (like chlorine) toward nucleophilic attack. In this compound, both the C2 and C6 positions are susceptible to substitution.
Research and patent literature demonstrate a distinct regioselectivity, with the C2-chloro group being significantly more reactive than the C6-chloro group. This is because the C2 position is alpha to the ring nitrogen, which strongly stabilizes the negatively charged Meisenheimer complex intermediate formed during the addition-elimination mechanism of the SNAr reaction. youtube.com The C6 position lacks this direct activation from the heterocyclic nitrogen.
A common example is the reaction with sodium methoxide, where this compound is selectively converted to 3-benzyl-6-bromo-2-methoxyquinoline (B32111) (in the case of the bromo-analogue). google.comchemicalbook.com This selective substitution highlights the enhanced reactivity of the C2 position.
| Nucleophile | Reagents/Conditions | Product | Reference |
| Methoxide | Sodium methoxide, Methanol, Reflux | 3-Benzyl-6-chloro-2-methoxyquinoline | google.comchemicalbook.com |
| Amines | Various amines, High Temperature | 2-Amino-3-benzyl-6-chloroquinoline derivatives | General Reactivity |
| Hydroxide | NaOH / H₂O, Heat | 3-Benzyl-6-chloro-2-quinolone | General Reactivity |
This table illustrates the regioselective nature of SNAr on the 2,6-dichloroquinoline (B154368) core.
Derivatization and Functional Group Interconversions at Benzyl and Dichloro Moieties
The benzyl and dichloro groups serve as handles for extensive synthetic modifications.
Benzyl Moiety: The benzylic C-H bonds are relatively weak and represent a prime site for functionalization.
Radical Halogenation: The benzylic position can be chlorinated using radical initiators. For instance, the synthesis of a related compound, 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, involves the chlorination of the benzylic carbon of 3-benzyl-6-bromo-2-methoxyquinoline using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO), a radical initiator. google.com This indicates that the benzylic protons of this compound are similarly susceptible to radical substitution.
C-H Activation: Modern synthetic methods allow for direct C-H activation. Palladium-catalyzed processes, for example, can generate an (η³-benzyl)palladium species from benzyl alcohols, which then undergoes C-H amidation. researchgate.net Similar strategies could potentially be applied to functionalize the benzylic position of this compound.
Dichloro Moieties: As discussed in section 3.2, the chloro groups are key sites for functional group interconversions via SNAr reactions. The differential reactivity allows for sequential substitutions. First, a nucleophile can be introduced at the more reactive C2 position. Subsequently, under more forcing conditions, a second, different nucleophile could potentially be introduced at the C6 position, leading to dissymmetrically substituted quinoline derivatives. This stepwise functionalization is a powerful tool for building molecular complexity.
| Moiety | Reaction Type | Reagents | Resulting Functional Group |
| Benzyl | Radical Chlorination | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | α-chlorobenzyl |
| Dichloro (C2) | Nucleophilic Substitution | Sodium Methoxide (NaOMe) | Methoxy (B1213986) |
| Dichloro (C2) | Nucleophilic Substitution | Morpholine | Morpholinyl |
| Dichloro (C6) | Nucleophilic Substitution | Nucleophile (harsher conditions) | Various |
Cycloaddition Reactions and Heterocycle Annulation Involving Quinoline Derivatives
Cycloaddition reactions are powerful methods for constructing cyclic structures. The double bonds within the quinoline system of this compound can potentially participate as dienophiles or dipolarophiles. More commonly, quinoline derivatives are first converted into more reactive intermediates, such as N-oxides, to facilitate cycloadditions.
For example, quinoline N-oxides can react with nitriles, like benzonitrile, in the presence of a strong acid. mdpi.com This reaction can proceed via a [3+2]-dipolar cycloaddition mechanism to form an oxadiazolidine intermediate, which then rearranges to form a 2-amidoquinoline. mdpi.com This strategy allows for the introduction of an amide functional group at the C2 position, which could be an alternative to SNAr if the C2-chloro group were replaced by hydrogen.
Heterocycle annulation, the building of a new ring onto an existing one, can also be achieved through C-H activation strategies. Rhodium-catalyzed reactions, for instance, can be used to synthesize isoquinolones and other fused heterocycles by coupling aromatic compounds with diynes or dienes. pkusz.edu.cn Such methods could potentially be applied to the C-H bonds of the this compound core to construct more complex polycyclic systems.
Exploration of Radical Reactions and C-H Activation Strategies
Radical Reactions: The benzyl group is the most likely site for radical reactions on the this compound molecule. The stability of the resulting benzyl radical makes the benzylic C-H bond susceptible to abstraction by radical initiators. As mentioned previously, the use of benzoyl peroxide (BPO) to initiate benzylic chlorination is a classic example. google.com The generation of benzyl-type radicals from precursors like dichlorotoluene in a corona discharge further highlights the propensity of such systems to undergo radical formation. scispace.com Once formed, the benzyl radical can undergo various reactions, including recombination with other radicals or addition to unsaturated systems. nih.gov
C-H Activation: Direct C-H activation is a cutting-edge strategy for molecular functionalization that avoids the need for pre-installed functional groups. semanticscholar.org For the this compound scaffold, several C-H bonds are potential targets for metal-catalyzed activation:
Benzylic C-H bonds: As discussed, these are the most activated C(sp³)-H bonds in the molecule.
Quinoline C-H bonds: The quinoline ring has several C-H bonds (C4, C5, C7, C8) that could be functionalized. The regioselectivity of such reactions is often controlled by directing groups or the inherent electronic properties of the ring. semanticscholar.org Transition metal catalysis (e.g., using palladium, rhodium, or nickel) is typically employed to achieve C-H activation, leading to arylation, alkylation, or alkenylation at specific positions. semanticscholar.org For instance, Ni/Lewis acid catalysis has been used for the C2 selective alkenylation of pyridines, demonstrating the potential for functionalizing specific positions on heteroaromatic rings. semanticscholar.org
These advanced strategies open up new avenues for the derivatization of the this compound core, allowing for the synthesis of novel analogues with potentially interesting properties.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1H, 13C, DEPT, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Benzyl-2,6-dichloroquinoline, a complete NMR analysis would be required to confirm the proposed structure.
¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on both the quinoline (B57606) and benzyl (B1604629) moieties, as well as the methylene (B1212753) protons of the benzyl group. The chemical shifts (δ) of the quinoline protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom. The protons on the benzyl group would exhibit characteristic shifts for a monosubstituted benzene (B151609) ring.
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would complement the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons. The chemical shifts of the carbons in the quinoline ring would be particularly informative, with the chlorine-substituted carbons (C2 and C6) expected to show characteristic shifts.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , would be invaluable in establishing the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks within the quinoline and benzyl rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the molecular framework by showing correlations between protons and carbons over two to three bonds, definitively confirming the position of the benzyl group at C3 and the chlorine atoms at C2 and C6.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | --- | --- |
| H5 | --- | --- |
| H7 | --- | --- |
| H8 | --- | --- |
| CH₂ | --- | --- |
| Benzyl-H (ortho) | --- | --- |
| Benzyl-H (meta) | --- | --- |
| Benzyl-H (para) | --- | --- |
| C2 | --- | --- |
| C3 | --- | --- |
| C4 | --- | --- |
| C4a | --- | --- |
| C5 | --- | --- |
| C6 | --- | --- |
| C7 | --- | --- |
| C8 | --- | --- |
| C8a | --- | --- |
| CH₂ | --- | --- |
| Benzyl-C (ipso) | --- | --- |
| Benzyl-C (ortho) | --- | --- |
| Benzyl-C (meta) | --- | --- |
| Benzyl-C (para) | --- | --- |
Note: Actual experimental values are required for a definitive assignment.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features.
Key expected vibrational modes include:
C-H stretching vibrations for the aromatic rings and the methylene group, typically appearing in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching vibrations from the quinoline and benzene rings, expected in the 1600-1450 cm⁻¹ region.
C-Cl stretching vibrations , which would provide evidence for the chloro substituents, typically found in the fingerprint region below 800 cm⁻¹.
CH₂ bending vibrations from the benzyl group.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₂) | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C=N Stretch | ~1620 |
| C-Cl Stretch | < 800 |
Mass Spectrometry (MS and HRMS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) would be employed.
The mass spectrum would show the molecular ion peak (M⁺), corresponding to the mass of the intact molecule. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₆H₁₁Cl₂N) with a high degree of confidence. Analysis of the fragmentation pattern in the mass spectrum could also provide structural information, with potential fragmentation pathways including the loss of the benzyl group or chlorine atoms.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z (for ³⁵Cl) | Isotopic Pattern |
| [M]⁺ | --- | M, M+2, M+4 |
| [M-CH₂Ph]⁺ | --- | --- |
| [M-Cl]⁺ | --- | --- |
Note: The exact m/z values would need to be determined experimentally.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would confirm the planar quinoline ring system, the substitution pattern, and the orientation of the benzyl group relative to the quinoline core.
Interactive Data Table: Potential Crystallographic Parameters
| Parameter | Expected Value/System |
| Crystal System | --- |
| Space Group | --- |
| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |
| Z (molecules per unit cell) | --- |
Note: These parameters can only be determined through experimental X-ray diffraction analysis.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compound Analysis
The structure of this compound itself is achiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the benzylic methylene group, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would become powerful tools for determining the absolute configuration of the resulting enantiomers.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. ECD , which operates in the UV-visible region, provides similar information based on electronic transitions. By comparing experimentally obtained VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral compound can be determined. As this compound is achiral, it would not exhibit a VCD or ECD spectrum.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry for predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about electronic structure and energy.
Density Functional Theory (DFT) has become a standard method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. dergipark.org.tr For molecules related to 3-Benzyl-2,6-dichloroquinoline, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry to its lowest energy state. nih.govnih.gov This optimized structure is the foundation for calculating numerous properties.
Electronic Structure and Reactivity: A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov
HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density indicate likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating the molecule is "soft." nih.gov Conversely, a large energy gap suggests high stability and low reactivity. mdpi.com
Studies on various substituted quinolines have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents. dergipark.org.trmdpi.com For instance, the introduction of chloro and benzyl (B1604629) groups at the 2, 6, and 3 positions would be expected to modulate the electron density across the quinoline ring system, thereby influencing its reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. mdpi.com For a chloro-substituted quinoline, the nitrogen atom typically represents a nucleophilic site, while the regions near the electron-withdrawing chlorine atoms would be more electrophilic.
The table below illustrates the type of quantum chemical descriptors calculated for quinoline derivatives, using data from a study on 6,7-dichloro-5,8-quinolinedione compounds as an example. mdpi.com
| Descriptor | Symbol | Value Range (eV) mdpi.com | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.11 to -7.39 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.68 to -3.79 | Electron-accepting ability |
| Energy Gap | ΔE | 3.31 to 3.72 | Chemical reactivity and stability |
| Electronegativity | χ | 5.40 to 5.59 | Electron-attracting power |
| Chemical Hardness | η | 1.65 to 1.86 | Resistance to change in electron configuration |
| Chemical Softness | S | 0.54 to 0.60 | Ease of change in electron configuration |
| Electrophilicity Index | ω | 8.81 to 9.49 | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. For a molecule like this compound, which possesses a flexible benzyl group attached to a rigid quinoline core, MD simulations are particularly useful.
Conformational Analysis: The benzyl group can rotate around the single bond connecting it to the quinoline ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might fit into a specific environment, such as the active site of an enzyme.
Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in a box of water molecules, for example, one can study its solvation and the formation of any potential hydrogen bonds or other non-covalent interactions. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing a dynamic view of the intermolecular forces that hold them together. researchgate.net
In Silico Prediction of Reaction Mechanisms and Catalytic Pathways
Computational methods can be used to predict the most likely pathways for chemical reactions, including synthetic routes and metabolic degradation. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed.
For substituted quinolines, these in silico studies can predict sites of reactivity. For example, computational analysis of 3-substituted quinolines has been used to predict the regiochemistry of radical coupling reactions. uwindsor.ca By calculating spin densities on the radical intermediates, researchers can determine which atoms are most likely to form new bonds, thus predicting the structure of the resulting dimers and trimers. uwindsor.ca Similarly, the halogen atoms in this compound are potential sites for nucleophilic substitution reactions, and computational models could predict the feasibility and kinetics of such transformations. quinoline-thiophene.com
Tautomeric Equilibria Studies for Quinoline Systems
Tautomerism involves the migration of a proton between two atoms within the same molecule, leading to an equilibrium between two or more structural isomers called tautomers. This phenomenon is common in heterocyclic systems, particularly those with hydroxyl, amino, or other labile proton-containing groups. mdpi.com
For the parent structure of this compound, significant tautomerism is not expected as it lacks the typical functional groups that undergo such equilibria. However, tautomerism is a critical consideration for the broader class of quinoline derivatives. For instance, hydroxyquinolines can exist in equilibrium between enol (hydroxy) and keto (quinolone) forms. beilstein-journals.org
Computational chemistry is a powerful tool for studying these equilibria. By calculating the relative Gibbs free energies (ΔG) of the different tautomers, the position of the equilibrium can be predicted. beilstein-journals.org Factors like solvent effects can also be incorporated into these models to provide a more accurate picture, as the stability of different tautomers can be highly dependent on the polarity of the environment. mdpi.combeilstein-journals.org
Analysis of Molecular Descriptors and Pharmacophore Mapping
Molecular Descriptors: Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from experimental data or, more commonly, from the computationally optimized molecular structure. These descriptors fall into various categories, including constitutional, topological, geometric, and electronic. The quantum chemical descriptors listed in Table 1 (e.g., EHOMO, ELUMO, electronegativity) are a key subset used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. ijisrt.com
Pharmacophore Mapping: A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com
For a series of biologically active quinoline derivatives, a pharmacophore model can be generated by aligning the structures and identifying the common features responsible for their activity. ijisrt.com For this compound, a hypothetical pharmacophore model would likely include:
An aromatic ring feature corresponding to the quinoline core.
A hydrophobic feature corresponding to the benzyl group.
Potentially, hydrogen bond acceptor features associated with the nitrogen atom or chlorine atoms, depending on the target environment.
Once developed, this model can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the same essential features and are therefore likely to have similar biological activity. ijisrt.commdpi.com
Mechanistic Investigations of Biological Interactions Strictly Excluding Clinical Trials, Dosage, Safety/adverse Effects
Elucidation of Potential Molecular Targets and Binding Mechanisms
The diverse pharmacological effects of quinoline (B57606) derivatives stem from their ability to interact with a wide array of biological macromolecules. The specific substitutions on the quinoline core, such as the 3-benzyl and 2,6-dichloro groups, are critical in defining the compound's affinity and mode of interaction with its molecular targets.
Quinoline scaffolds are known to be effective inhibitors of various enzymes crucial for pathogen survival and neurotransmission.
ATP Synthase: A key target for antimycobacterial quinoline-based drugs is the F-ATP synthase, an enzyme essential for generating cellular energy in the form of ATP. mdpi.com For instance, the diarylquinoline drug Bedaquiline executes its antimycobacterial effect by binding to the c-ring of the ATP synthase, which blocks its rotation and halts ATP synthesis. mdpi.com This inhibition of energy metabolism is critical for killing both replicating and dormant mycobacteria. mdpi.com While direct studies on 3-Benzyl-2,6-dichloroquinoline are not extensively documented, its quinoline core suggests that ATP synthase inhibition is a plausible mechanism for any observed antimycobacterial activity. Other inhibitors, such as the squaramide SQ31f, bind to different sites within the enzyme's proton-conducting channel but induce similar conformational changes, suggesting a common vulnerability in the enzyme that can be exploited by different chemical scaffolds. bohrium.com
Acetylcholinesterase (AChE): Certain isoquinoline-derivative alkaloids have been investigated as acetylcholinesterase inhibitors (AChEIs), which are important in the management of neurodegenerative diseases. nih.gov Molecular docking studies of benzyl-substituted tetrahydroprotoberberine alkaloids, which share structural motifs with this compound, indicate that π-π stacking interactions are dominant in the ligand-enzyme binding pocket. nih.gov For these compounds, the presence of a benzyl (B1604629) group was suggested to increase inhibitory potency compared to the parent alkaloid. nih.gov Similarly, compounds derived from N-benzylpiperazine and pyrazoles have demonstrated moderate, micromolar-range inhibition of AChE. researchgate.net This suggests that the benzyl group in this compound could potentially facilitate interactions within the active site of acetylcholinesterase.
The interaction of quinoline-like molecules with cellular receptors is another avenue for their biological effects. For example, derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) have been developed as probes for beta-adrenoceptor (β-AR) subtypes. nih.gov These compounds showed significant binding affinity and functional activity at β1-, β2-, and β3-ARs. The 1-benzyl group was identified as a key structural feature distinguishing these molecules from classical catecholamines, highlighting its importance in receptor interaction. nih.gov Although specific receptor binding profiles for this compound are not detailed in the available literature, the precedent set by structurally related benzyl-isoquinolines suggests that it could potentially interact with various receptor systems, a hypothesis that requires further experimental validation.
G-quadruplexes (G4s) are four-stranded secondary structures that form in guanine-rich sequences of DNA and RNA. nih.gov These structures are prevalent in telomeres and the promoter regions of oncogenes like c-myc and Bcl-2, making them attractive targets for anticancer drug design. nih.govengineering.org.cn Stabilization of these G4 structures can interfere with telomere maintenance and down-regulate the transcription of oncogenes. nih.gov
Several small molecules with quinoline-based structures, such as the natural product quindoline (B1213401) and the synthetic ligand pyridostatin (B1662821), are known to be potent G4 stabilizers. nih.govengineering.org.cn For example, a pyridostatin analog, PDF, was shown to exhibit high specificity and a strong stabilizing effect on the G-quadruplex located in the P1 promoter of the B-cell lymphoma-2 (Bcl-2) gene. nih.gov This stabilization led to the suppression of Bcl-2 expression and induced apoptosis in cancer cells. nih.gov The planar aromatic surface of the quinoline ring is a key feature that allows these ligands to stack on top of the G-quartets, the planar arrays of four guanines that define the G-quadruplex structure. Given the aromatic nature of its quinoline core, this compound could potentially act as a G-quadruplex stabilizer, though direct experimental evidence is required to confirm this mode of action.
Structure-Activity Relationship (SAR) Studies Based on Chemical Design and Substituent Effects
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies help in optimizing lead compounds to enhance potency and selectivity.
For quinoline-based antimalarials, modifications at various positions have been shown to significantly impact activity. In a series of 2-arylvinylquinolines, substituents on the quinoline C6 position and the benzenoid ring were evaluated. nih.gov The presence of a chloro group at C6 was found to be important for activity. nih.gov Furthermore, the position of substituents on the phenyl ring had a notable effect; for instance, a 4-fluoro substituent was more potent than a 2-fluoro substituent. nih.gov
In a different class of compounds, 2-thio-substituted quinazolinones, SAR studies revealed a critical role for meta-nitro substituents on a benzyl group for antitubercular activity. nih.gov The 3,5-dinitrophenyl pattern was superior to 2,4- and 2,6-dinitro isomers. nih.gov This highlights the sensitivity of biological activity to the electronic and steric properties of substituents on the benzyl moiety.
For this compound, the SAR can be inferred from related structures:
Quinoline Core: The chlorinated quinoline core is a common feature in bioactive molecules, often contributing to lipophilicity and metabolic stability.
3-Benzyl Group: The benzyl substituent at the 3-position is less common than substitutions at the 2, 4, or 7 positions. Its presence adds a significant hydrophobic and aromatic component, which could influence π-π stacking interactions with biological targets like enzymes or nucleic acids. nih.gov
2,6-Dichloro Substitution: Chlorine atoms at positions 2 and 6 are electron-withdrawing and increase the molecule's lipophilicity. These substitutions can drastically alter the electronic distribution of the quinoline ring system, affecting its ability to participate in hydrogen bonding and other non-covalent interactions.
| Structural Feature | Position | General SAR Observation from Analogues | Potential Implication for this compound |
|---|---|---|---|
| Chloro Group | C6 | Often important for antimalarial and other activities. nih.gov | The C6-chloro likely contributes positively to bioactivity. |
| Benzyl Group | - | Can enhance potency through π-π interactions in enzyme active sites (e.g., AChE). nih.gov | May facilitate binding to aromatic pockets in target proteins. |
| Substituents on Benzyl Ring | - | Electronic properties (e.g., nitro groups) can be critical for activity (e.g., antimycobacterial). nih.gov | Unsubstituted benzyl provides a baseline lipophilic and aromatic character. |
| Chloro Group | C2 | Affects the reactivity and electronic nature of the heterocyclic ring. | Influences binding affinity and metabolic stability. |
Mechanistic Insights into Anti-pathogen Activity (e.g., anti-mycobacterial, anti-malarial, antimicrobial mechanisms)
The quinoline scaffold is a cornerstone in the development of drugs against a variety of pathogens.
The primary mechanisms of quinoline-based drugs against Mycobacterium tuberculosis often involve disrupting cellular energy production or cell wall integrity. nih.gov
Energy Metabolism Inhibition: As discussed, the most prominent mechanism is the inhibition of ATP synthase by diarylquinolines like Bedaquiline. mdpi.com
Cell Wall Disruption: Some experimental quinoline derivatives are thought to disrupt the integrity of the complex mycobacterial cell wall. nih.gov For example, a decoquinate (B1670147) derivative, RMB041, was found to primarily act on the cell wall and secondarily on DNA metabolism. mdpi.com
Reductive Activation: Certain nitro-substituted quinazolinones require activation by a deazaflavin (F420)-dependent nitroreductase (Ddn) within the mycobacterium to exert their effect. nih.gov This reductive activation is key to their antimycobacterial activity. nih.gov
Given its structure, this compound could potentially act by disrupting the bacterial cell membrane due to its lipophilic character or by inhibiting essential enzymes like ATP synthase.
The classic anti-malarial mechanism for quinolines like chloroquine (B1663885) involves their accumulation in the acidic food vacuole of the Plasmodium parasite. nih.gov Inside the vacuole, the drug interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govmdpi.com This leads to a buildup of free heme, which lyses the parasite's membranes.
However, more lipophilic quinolines may have alternative sites of action. nih.gov For some thiazinoquinones, the proposed mechanism involves the formation of a stable radical that impairs the parasite's heme detoxification pathway. mdpi.com Resistance to traditional quinolines is often linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the vacuole. ijisrt.com The bulky and lipophilic nature of this compound might allow it to circumvent these resistance mechanisms or act on different targets altogether.
For general antibacterial and antifungal activity, the lipophilic nature of many quinoline derivatives is a key determinant. These compounds can partition into the lipid bilayers of microbial cell membranes, disrupting their structure and function. nih.gov This can lead to:
Increased membrane fluidity and permeability.
Leakage of essential intracellular components.
Inhibition of membrane-embedded proteins involved in respiration and transport. nih.gov
Applications in Organic Synthesis and Applied Chemical Sciences
Role as a Versatile Synthetic Building Block and Chemical Intermediate
3-Benzyl-2,6-dichloroquinoline serves as a highly adaptable building block in synthetic chemistry, primarily due to the reactivity of its chloro substituents. The quinoline (B57606) ring is a crucial scaffold in medicinal chemistry, and the ability to functionalize it at multiple positions is key to developing new therapeutic agents. nih.govfrontiersin.org The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
This reactivity makes the compound an important chemical intermediate. For instance, a closely related compound, 3-benzyl-6-bromo-2-chloroquinoline, is a key intermediate in the synthesis of Bedaquiline, a potent drug used for treating multidrug-resistant tuberculosis. google.comchemicalbook.com In this synthesis, the C2 chloro group is displaced by a methoxy (B1213986) group via nucleophilic substitution with sodium methoxide. google.comchemicalbook.com This highlights the utility of the 2-chloro-3-benzylquinoline core in constructing complex, biologically active molecules. The versatility of such intermediates is further demonstrated by their use in creating a diverse library of functionalized quinolines for various applications. mdpi.comdurham.ac.uk The general reactivity of 2-chloroquinolines with nucleophiles is a well-established principle in heterocyclic chemistry, enabling the synthesis of a multitude of derivatives. acs.orgekb.eg
Integration into Complex Heterocyclic Systems and Molecular Hybrids
The this compound structure is an ideal platform for constructing more elaborate chemical architectures, including complex fused heterocyclic systems and molecular hybrids. The functional groups on the quinoline core can be used as handles to build additional rings or to link the quinoline moiety to other pharmacologically active molecules.
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule, aiming to create a synergistic effect, overcome drug resistance, or improve the pharmacokinetic profile. Dichloroquinoline derivatives, such as 4,7-dichloroquinoline (B193633), are frequently used as one of the core components in the synthesis of molecular hybrids. nih.govscielo.brmdpi.comfuture-science.comresearchgate.net For example, researchers have successfully created hybrid molecules by linking a 7-chloroquinoline (B30040) core to other scaffolds like 1,4-naphthoquinone, 1,3,5-triazine, and various sulfonamides to generate compounds with anticancer or antimalarial activities. scielo.brfuture-science.com This approach allows for the development of multi-target agents. Given its structure, this compound could similarly be integrated into such hybrid molecules, with the benzyl (B1604629) group potentially offering additional interactions with biological targets.
Furthermore, the reactivity of the chloro and aldehyde groups in related 2-chloroquinoline-3-carbaldehydes is widely exploited to synthesize fused polycyclic systems through intramolecular cyclization or multicomponent reactions. chim.itsemanticscholar.org This demonstrates the potential of the this compound scaffold to serve as a precursor for novel, complex heterocyclic structures with unique three-dimensional shapes and biological properties.
Potential in Agrochemical Development as Herbicides, Insecticides, or Fungicides
The quinoline nucleus is a recognized "privileged scaffold" not only in medicine but also in agrochemical research. ecorfan.org Derivatives of quinoline have been investigated for a range of applications, including as potential herbicides, insecticides, and fungicides. mdpi.com
Specifically, chlorinated quinolines have shown notable biological activity against various agricultural pests and pathogens. researchgate.net Research has demonstrated that quinoline derivatives possess significant insecticidal properties. For example, 4,7-dichloroquinoline derivatives have exhibited high toxicity against the larvae and pupae of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti). nih.govresearchgate.net Other studies have identified novel phenoxy-quinoline insecticides, such as flometoquin, which show potent and rapid action against pests like thrips. jst.go.jp
In the realm of fungicides, quinoline-based compounds have shown significant efficacy. Various synthetic quinoline derivatives have been successfully screened for activity against plant pathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. mdpi.comresearchgate.netacs.orgacs.org The fungicidal potential is underscored by the identification of 2,6-disubstituted quinolines that are active against Candida biofilms, indicating a broad spectrum of antifungal action. mdpi.com The presence of chlorine atoms in the this compound structure is consistent with features often found in active agrochemical compounds, suggesting its potential as a lead structure for the development of new crop protection agents.
| Quinoline Derivative Type | Agrochemical Activity | Target Organism(s) | Reference |
|---|---|---|---|
| 4,7-Dichloroquinoline derivatives | Insecticidal (Larvicidal, Pupicidal) | Anopheles stephensi, Aedes aegypti | nih.govresearchgate.net |
| Chlorinated quinolines | Fungicidal, Insecticidal | Fusarium oxysporum, Red Palm Weevil | researchgate.net |
| Fluorinated quinoline analogs | Fungicidal | Sclerotinia sclerotiorum, Rhizoctonia solani | mdpi.com |
| General quinoline derivatives | Fungicidal | Botrytis cinerea, Fusarium graminearum | acs.org |
| Phenoxy-quinoline derivatives (e.g., Flometoquin) | Insecticidal | Thrips (Frankliniella occidentalis), Diamondback moth | jst.go.jp |
Prospects in Advanced Materials Chemistry and Functional Molecules
Beyond pharmaceutical and agrochemical applications, the quinoline scaffold is also valuable in the field of materials science. ecorfan.org Quinoline-based systems have been utilized in the development of functional materials with specific electronic and photonic properties, such as organic light-emitting diodes (OLEDs). chim.it The electron-deficient nature of the quinoline ring system, combined with the potential for extensive conjugation through attached substituents, makes these compounds interesting candidates for optoelectronic applications. nih.gov
The this compound molecule possesses a structure that could be systematically modified to create novel functional materials. The benzyl group can be altered, and the reactive chlorine atoms allow for the attachment of various chromophores or electroactive units through transition-metal-catalyzed cross-coupling reactions. chim.it Such modifications can tune the molecule's photophysical properties, including absorption and emission wavelengths, making them suitable for applications as fluorescent probes, sensors, or components in electronic devices. The versatility and accessibility of the quinoline scaffold provide a robust platform for designing and synthesizing new functional molecules tailored for advanced materials chemistry. mdpi.comnih.gov
Future Research Directions and Challenges
Development of Novel and Highly Efficient Synthetic Routes for Specific Derivatives
The development of novel synthetic routes for quinoline (B57606) derivatives is a central theme in contemporary organic chemistry. rsc.org Future work on 3-Benzyl-2,6-dichloroquinoline and its analogs will likely focus on methods that offer high efficiency, selectivity, and sustainability.
Key Research Thrusts:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules. rsc.org Future synthetic strategies will likely concentrate on the regioselective C-H activation of the 3-benzyl and quinoline moieties to introduce a variety of functional groups. nih.gov This approach circumvents the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. nih.gov
Catalytic Cross-Coupling Reactions: Advances in transition metal catalysis will continue to play a pivotal role. nih.gov The development of novel ligand systems for catalysts like palladium, nickel, and copper could enable more challenging cross-coupling reactions, allowing for the synthesis of a diverse library of this compound derivatives with unique electronic and steric properties.
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. Future research will likely explore the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to produce this compound derivatives.
A comparative look at potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Advantages | Potential Challenges |
| C-H Functionalization | High atom economy, reduced synthetic steps, access to novel derivatives. | Regioselectivity control, catalyst stability, substrate scope. |
| Catalytic Cross-Coupling | High functional group tolerance, well-established methodologies. | Catalyst cost and toxicity, removal of metal impurities. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Reaction efficiency, scalability, catalyst recyclability. |
Advanced Mechanistic Studies of Chemical Transformations at the Molecular Level
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. For this compound, advanced mechanistic studies will be crucial for controlling the outcomes of its chemical transformations.
Areas for Investigation:
In-situ Spectroscopic Techniques: The use of in-situ techniques such as NMR and IR spectroscopy can provide real-time information about the formation of intermediates and transition states in reactions involving this compound.
Kinetic Studies: Detailed kinetic analyses can elucidate the rate-determining steps of reactions and provide insights into the influence of various reaction parameters, such as catalyst loading, temperature, and solvent polarity.
Isotope Labeling Studies: The use of isotopically labeled substrates can help to trace the pathways of atoms and functional groups throughout a chemical transformation, providing definitive evidence for proposed mechanisms. For example, deuterium-labelling experiments can reveal whether a C-H bond cleavage is involved in the rate-limiting step of a reaction. mdpi.com
Computational Design and Predictive Modeling for Targeted Properties and Interactions
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can guide the design of derivatives with specific, targeted properties.
Computational Methodologies:
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound and its derivatives. nih.gov These calculations can provide insights into the molecule's stability and potential reaction pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity or physical properties. nih.gov These models can then be used to predict the properties of novel, unsynthesized compounds. nih.gov
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to a biological target, such as a protein or enzyme. nih.gov This information is invaluable for the rational design of new therapeutic agents. nih.gov
The following table outlines the application of these computational methods.
| Computational Method | Application for this compound | Predicted Outcomes |
| Quantum Mechanics (DFT) | Calculation of electronic properties and reactivity. | HOMO-LUMO energy gaps, dipole moments, electrostatic potential maps. nih.gov |
| QSAR | Prediction of biological activity or physical properties. | Structure-activity relationships, predictive models for new derivatives. nih.gov |
| Molecular Docking | Simulation of binding to biological targets. | Binding affinity, identification of key interactions with active site residues. nih.gov |
Exploration of New Chemical Transformations and Derivatizations for Enhanced Performance
The discovery of new chemical reactions and derivatization strategies is essential for expanding the chemical space accessible from this compound and for fine-tuning its properties for specific applications.
Future Directions:
Late-Stage Functionalization: The development of methods for the selective functionalization of the this compound core at a late stage in a synthetic sequence would provide rapid access to a wide range of analogs for structure-activity relationship studies.
Multicomponent Reactions: One-pot multicomponent reactions offer a highly efficient means of assembling complex molecules from simple starting materials. researchgate.net The design of new multicomponent reactions involving this compound or its precursors could lead to the discovery of novel molecular scaffolds.
Bioisosteric Replacement: The strategic replacement of the chloro and benzyl (B1604629) groups with other functional groups (bioisosteres) could lead to derivatives with improved pharmacokinetic or pharmacodynamic properties.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the development of new derivatives with enhanced performance and utility.
Q & A
Q. What synthetic routes are commonly employed for preparing 3-Benzyl-2,6-dichloroquinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves halogenation and benzylation steps. For example, analogous quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) are synthesized via Pd-catalyzed cross-coupling reactions using PdCl₂(PPh₃)₂ and PCy₃ in DMF with K₂CO₃ as a base . Optimization includes:
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction efficiency.
- Catalyst loading : 5–10 mol% Pd catalysts improve yields while minimizing side reactions.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the product .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons in chlorinated quinolines appear as doublets or triplets due to coupling with adjacent Cl atoms .
- IR Spectroscopy : Stretching frequencies for C-Cl bonds (~550–600 cm⁻¹) and C-N bonds (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing isotopic peaks for Cl atoms .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) studies model electron-density distributions and reaction pathways. For quinoline derivatives:
- HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attacks (e.g., electron-deficient Cl-substituted positions) .
- Transition-State Modeling : Simulates intermediates in Pd-catalyzed reactions to optimize catalytic cycles .
- Solvent Effects : COSMO-RS calculations assess solvent polarity impacts on reaction yields .
Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound analogues?
Methodological Answer:
- SAR Studies : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to biological targets. For example, dichlorophenyl ethylamine derivatives show altered bioactivity due to steric and electronic effects .
- In Silico Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450). Cl substituents often improve hydrophobic binding .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values of analogues .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Verify catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂) and moisture-sensitive reagents .
- Byproduct Analysis : LC-MS identifies side products (e.g., dehalogenated intermediates) from competing reaction pathways .
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., temperature, solvent ratio) and identify optimal conditions .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting spectroscopic data for this compound in different solvent systems?
Methodological Answer:
- Solvent Polarity Effects : Compare NMR shifts in DMSO-d₆ (polar) vs. CDCl₃ (nonpolar). Aromatic protons may downfield shift in polar solvents due to hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) detects conformational changes influencing peak splitting .
Q. What safety protocols are essential when handling chlorinated intermediates in this compound synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with chlorinated amines .
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Fume Hoods : Conduct reactions under N₂ to avoid volatile chlorinated compound release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
